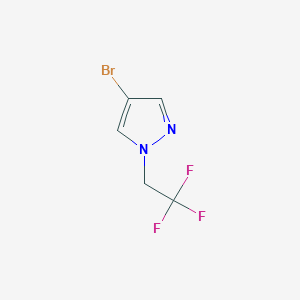

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c6-4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBMLKPFRGSZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a heterocyclic intermediate of significant interest to the pharmaceutical and agrochemical industries. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, and explore its critical role as a structural motif in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of a Fluorinated Pyrazole Scaffold

This compound (CAS No. 1000339-29-3) is a strategically functionalized five-membered heterocyclic compound. Its structure is deceptively simple, yet it combines three key features that make it a highly valuable building block in medicinal chemistry:

-

The Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs.[1] It acts as a stable, aromatic bioisostere for other rings and provides strategically positioned nitrogen atoms for hydrogen bonding interactions with biological targets.[2]

-

The 4-Bromo Substituent: The bromine atom at the C4 position serves as a versatile synthetic handle. It is readily displaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse molecular fragments to explore a compound's structure-activity relationship (SAR).[3][4]

-

The N1-Trifluoroethyl Group: The trifluoroethyl moiety is a critical feature for modern drug design. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation.[5] It also increases lipophilicity, which can improve cell membrane permeability and bioavailability, and can modulate the pKa of the pyrazole ring, influencing target binding affinity.[5][6]

The convergence of these three features in a single, stable molecule makes this compound a sought-after intermediate for creating complex and potent therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1000339-29-3 | - |

| Molecular Formula | C₅H₄BrF₃N₂ | - |

| Molecular Weight | 229.00 g/mol | - |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Data not available; expected to be a low-melting solid | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |

Spectroscopic Characterization (Predicted):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.65 (s, 1H, pyrazole CH -5)

-

δ 7.55 (s, 1H, pyrazole CH -3)

-

δ 4.60 (q, J = 8.4 Hz, 2H, -NCH₂ CF₃)

-

Rationale: The two pyrazole protons would appear as singlets in the aromatic region. The methylene protons adjacent to the nitrogen and the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 140.0 (pyrazole C -5)

-

δ 128.0 (pyrazole C -3)

-

δ 122.5 (q, J = 277 Hz, -N-CH₂-C F₃)

-

δ 95.0 (pyrazole C -4-Br)

-

δ 53.0 (q, J = 38 Hz, -N-C H₂-CF₃)

-

Rationale: The carbon bearing the bromine would be significantly shielded. The trifluoromethyl carbon would appear as a quartet with a large coupling constant, and the adjacent methylene carbon would also show a smaller quartet coupling.

-

-

Mass Spectrometry (EI):

-

m/z (relative intensity): 228/230 (M+, isotopic pattern for Br), 147/149 (M+ - CF₃)

-

Rationale: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br). Fragmentation would likely involve the loss of the trifluoromethyl radical.

-

Synthesis and Purification: A Detailed Protocol

The most direct and common method for preparing this compound is the N-alkylation of 4-bromopyrazole. This protocol is based on established methodologies for pyrazole alkylation.[7][8]

Retrosynthetic Analysis

The synthesis logically disconnects at the N1-C bond, tracing back to commercially available 4-bromopyrazole and a suitable trifluoroethylating agent.

Detailed Experimental Protocol

This procedure details the N-alkylation of 4-bromopyrazole using 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) as the electrophile.

Reagents and Materials:

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-Bromopyrazole | 2075-45-8 | 146.97 | 5.00 g | 34.0 | 1.0 |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 1.50 g | 37.4 | 1.1 |

| 2,2,2-Trifluoroethyl triflate | 650-51-1 | 232.11 | 8.70 g | 37.4 | 1.1 |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | - | 100 mL | - | - |

| Ethyl Acetate | 141-78-6 | - | 300 mL | - | - |

| Saturated NH₄Cl (aq) | 12125-02-9 | - | 100 mL | - | - |

| Brine | - | - | 100 mL | - | - |

| Anhydrous MgSO₄ | 7487-88-9 | - | - | - | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-bromopyrazole (5.00 g, 34.0 mmol).

-

Solvent Addition: Add anhydrous DMF (100 mL) to the flask and stir until the 4-bromopyrazole is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.50 g, 37.4 mmol) portion-wise over 15 minutes.

-

Causality Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, forming the highly nucleophilic pyrazolate anion. This is crucial for an efficient Sₙ2 reaction. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear or slightly hazy suspension.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2,2,2-trifluoroethyl triflate (8.70 g, 37.4 mmol) in 20 mL of anhydrous DMF dropwise via the dropping funnel over 20 minutes.

-

Causality Insight: 2,2,2-Trifluoroethyl triflate is a highly potent electrophile due to the excellent leaving group ability of the triflate anion, driving the alkylation forward even with the electron-withdrawing trifluoroethyl group. Dropwise addition at 0 °C is critical to manage the exothermicity of the alkylation.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis Workflow Diagram

Applications in Medicinal Chemistry: Building Blocks for JAK Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[9] JAK inhibitors are a class of targeted therapies used to treat autoimmune diseases like rheumatoid arthritis and certain types of cancer.[10] The pyrazole scaffold serves as a crucial pharmacophore that often binds to the hinge region of the kinase's ATP-binding pocket.

A prominent example is in the synthesis of Filgotinib (GLPG0634), a selective JAK1 inhibitor.[6] In the synthesis of Filgotinib and its analogs, the 4-bromo-1-(trifluoroethyl)pyrazole moiety is typically converted into a boronic acid or boronate ester derivative. This derivative then undergoes a Suzuki coupling reaction with a heterocyclic partner, such as a pyrrolo[2,3-d]pyrimidine core, to construct the final complex drug molecule.[5][9]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by cytokines and growth factors to regulate gene expression.[11] Dysregulation of this pathway is implicated in numerous inflammatory and neoplastic diseases.[9]

Mechanism:

-

Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

-

Receptor Dimerization & JAK Activation: This binding brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

-

STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

-

Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes are often involved in inflammation and cell proliferation.

JAK inhibitors, built from scaffolds like this compound, function by competing with ATP for the binding site on the JAK enzyme, thereby preventing the phosphorylation cascade and blocking the downstream signaling.

JAK-STAT Pathway and Inhibition Diagram

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: While specific toxicology data is limited, related brominated and fluorinated heterocycles should be treated as potentially harmful. Assume it is an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a confluence of desirable structural features for modern medicinal chemistry. Its pyrazole core provides a proven biological scaffold, the bromo-substituent offers a gateway for synthetic diversification, and the trifluoroethyl group imparts crucial pharmacokinetic advantages. Its role as a key intermediate in the synthesis of potent JAK inhibitors underscores its value and ensures its continued importance in the development of next-generation therapeutics for a range of challenging diseases. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful building block into their research and development programs.

References

- Zhou, J. et al. (2010). Processes for preparing jak inhibitors and related intermediate compounds.

-

Hu, X., Li, J., Fu, M., Xia, C., & Li, Q. (2021). The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed Central. [Link]

-

Luo, W., & Yu, X. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Pharmacology. [Link]

- Incyte Corporation. (2013). Processes for preparing JAK inhibitors and related intermediate compounds. U.S.

- He, W., Zhang, R., & Cai, M. (2017).

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Sociedad Química de México. [Link]

-

PubChem. (n.d.). Filgotinib. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Pharma-intermediate.com. [Link]

-

Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). LinkedIn. [Link]

-

PubChem. (n.d.). 4-bromo-1-(2,2-difluoroethyl)-1h-pyrazole. National Center for Biotechnology Information. [Link]

-

Molecules. (2022). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

Zhang, D. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

-

Faria, J. V. et al. (2017). Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. Molecules. [Link]

Sources

- 1. scribbr.com [scribbr.com]

- 2. case.fiu.edu [case.fiu.edu]

- 3. scielo.org.mx [scielo.org.mx]

- 4. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 5. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]

- 6. Filgotinib | 1206161-97-8 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Processes for preparing jak inhibitors and related intermediate compounds - Patent WO-2010083283-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 10. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 11. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

Introduction: A Trifecta of Functionality for Modern Drug Discovery

An In-depth Technical Guide to 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Synthesis, Characterization, and Application

In the landscape of medicinal chemistry, the pyrazole core is a privileged scaffold, forming the foundation of numerous therapeutic agents from anti-inflammatory drugs like celecoxib to kinase inhibitors used in oncology.[1][2][3] The strategic functionalization of this heterocycle is paramount to modulating its pharmacological profile. This compound emerges as a particularly valuable building block, embodying a trifecta of chemical utility.

The molecule's design incorporates three key features:

-

The Pyrazole Core: A stable, aromatic five-membered ring with two adjacent nitrogen atoms, providing a rigid framework with defined vectors for substituent placement and multiple points for hydrogen bonding interactions.[1]

-

The C4-Bromo Substituent: A versatile synthetic handle, strategically positioned on the electron-rich pyrazole ring. This bromine atom is primed for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[4][5]

-

The N1-Trifluoroethyl Group: The incorporation of fluorine, and specifically the -CH₂CF₃ group, is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through unique electronic interactions.[6][7]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its synthesis, detailed structural characterization, reactivity, and its proven utility as a key intermediate in the construction of complex, high-value molecules.

Core Molecular Properties

A precise understanding of a molecule's fundamental properties is the starting point for any synthetic or analytical endeavor. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1049730-37-1 | [8] |

| Molecular Formula | C₅H₄BrF₃N₂ | [8] |

| Molecular Weight | 228.998 g/mol | [8] |

| Monoisotopic Mass | 227.95099 Da | Calculated |

| Predicted XlogP | 1.8 - 2.4 | [9][10] |

| Appearance | Typically a colorless oil or low-melting solid | Inferred |

Synthesis: A Strategic Approach to N-Alkylation

The most direct and logical synthetic route to this compound involves the N-alkylation of the readily available 4-bromopyrazole. This strategy is predicated on the nucleophilicity of the pyrazole ring's deprotonated nitrogen.

Causality of Experimental Design

-

Choice of Starting Material: 4-Bromopyrazole (CAS 2075-45-8) is a commercially available and relatively inexpensive starting material.[4][11][12] Its direct bromination from pyrazole is a well-documented electrophilic aromatic substitution.[13][14]

-

Deprotonation: The pyrazole N-H proton (pKa ≈ 14) is weakly acidic and requires a suitable base for deprotonation to generate the nucleophilic pyrazolide anion. A strong base like sodium hydride (NaH) is ideal as it provides irreversible deprotonation, driving the reaction forward. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.

-

Alkylating Agent: A reactive electrophile is needed to introduce the 2,2,2-trifluoroethyl moiety. 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) or iodide (CF₃CH₂I) are excellent choices due to the good leaving group ability of triflate and iodide, respectively, facilitating the Sₙ2 reaction.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is optimal. These solvents can dissolve the pyrazolide salt and will not interfere with the nucleophilic attack.

Experimental Protocol: N-Alkylation of 4-Bromopyrazole

Materials:

-

4-Bromopyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 4-bromopyrazole (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear as the sodium pyrazolide salt forms.

-

Slowly add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization: Confirming the Structure

| Technique | Expected Data | Rationale |

| ¹H NMR | δ 7.5-7.7 (s, 1H, H₅), δ 7.5-7.7 (s, 1H, H₃), δ 4.8-5.0 (q, J ≈ 8.5 Hz, 2H, CH₂CF₃) | The two pyrazole protons (H₃ and H₅) are in magnetically similar environments and are expected to appear as singlets. The methylene protons (CH₂) will be split into a quartet by the three adjacent fluorine atoms. |

| ¹⁹F NMR | δ -70 to -75 (t, J ≈ 8.5 Hz, 3F, CH₂CF₃) | The three equivalent fluorine atoms of the trifluoromethyl group will be split into a triplet by the two adjacent methylene protons. |

| ¹³C NMR | δ 138-140 (C₅), δ 128-130 (C₃), δ 95-98 (C₄-Br), δ 55-58 (q, J ≈ 35-40 Hz, CH₂CF₃), δ 122-125 (q, J ≈ 275-280 Hz, CF₃) | The C-Br carbon (C₄) is shifted upfield. The carbons of the trifluoroethyl group show characteristic quartet splitting due to C-F coupling. |

| MS (EI) | m/z 228/230 (M⁺, ~1:1 ratio), 147/149 ([M-CF₃CH₂]⁺) | The molecular ion will show a characteristic isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br). A common fragmentation is the loss of the N-substituent.[17] |

Reactivity and Synthetic Utility: A Gateway to Complexity

The primary value of this compound lies in its capacity as a versatile intermediate for constructing more complex molecules, a critical function in modern drug discovery programs.[4]

The C4-Bromo Group: The Cross-Coupling Linchpin

The bromine atom at the C4 position is the molecule's key reactive site for building molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions.[5]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for creating rigid linkers.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, accessing a wide range of substituted anilines and related structures.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

This versatility allows chemists to rapidly generate libraries of analogues from a single, common intermediate, which is essential for structure-activity relationship (SAR) studies.

Protocol Example: Suzuki-Miyaura Coupling

-

To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Seal the vial and heat in a microwave reactor at 100-140 °C for 15-60 minutes, or heat conventionally until the reaction is complete by TLC/LCMS.

-

After cooling, dilute with water and extract with an organic solvent (e.g., EtOAc).

-

The combined organic layers are washed, dried, and concentrated. The product is purified via column chromatography.

Applications in Drug Discovery and Agrochemicals

The 4-bromo-N-alkylated pyrazole scaffold is a common feature in patented chemical matter. The trifluoroethyl group, in particular, is often used to block metabolic N-dealkylation and improve the pharmacokinetic profile of a drug candidate. Intermediates like this are used in the synthesis of active ingredients for fungicides and insecticides.[18] While specific clinical candidates containing this exact fragment may be proprietary, its utility is evident from its commercial availability and the frequent appearance of closely related structures in the scientific and patent literature for a range of therapeutic targets, including kinases, ion channels, and GPCRs. The ability to quickly diversify the C4 position makes it an ideal starting point for hit-to-lead and lead optimization campaigns.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for molecular innovation. Its synthesis is straightforward, and its structure is readily confirmed by standard analytical methods. The true power of this molecule lies in the orthogonal reactivity of its functional groups: the stable, directing pyrazole core, the metabolically robust trifluoroethyl group, and the exceptionally versatile C4-bromo handle. For researchers in pharmaceutical and agrochemical development, this intermediate provides a reliable and efficient gateway to novel and complex chemical entities with finely tuned biological and physical properties.

References

-

CP Lab Safety. 4-Bromo-1-(2,2,2-trifluoroethyl)pyrazole, 95% Purity, C5H4BrF3N2, 5 grams. Available from: [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Available from: [Link]

-

DTIC. (n.d.). The Bromination of Pyrazabole. Defense Technical Information Center. Available from: [Link]

- Barlin, G. B., & Fenn, M. D. (1983). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 36(4), 633-644.

- Lahm, G. P., et al. (2006). Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents. WO2006102025A1.

-

Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

- Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Organic Letters, 12(6), 1192–1195.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Available from: [Link]

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Available from: [Link]

- Al-Warhi, T., et al. (2025).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12565201, 4-Bromo-1-ethyl-1H-pyrazole. Available from: [Link]

- Ponomarenko, M. V., et al. (2022).

-

PubChemLite. (n.d.). 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole. Available from: [Link]

-

MySkinRecipes. (n.d.). Methyl this compound-3-carboxylate. Available from: [Link]

-

The Journal of Organic Chemistry. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. Available from: [Link]

- Maspero, A., et al. (2021). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 45(1), 123-133.

-

PubChemLite. (n.d.). This compound-3-carboxylic acid. Available from: [Link]

-

SpectraBase. (n.d.). (E)-4-Bromo-1-(3,3,3-trifluoroprop-1-en-1-yl)-1H-pyrazole. Available from: [Link]

- Mabkhot, Y. N., et al. (2016).

-

Acta Crystallographica Section E: Crystallographic Communications. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Available from: [Link]

- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2014.

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Available from: [Link]

-

PubChemLite. (n.d.). 4-bromo-1-(2,2-difluoroethyl)-1h-pyrazole. Available from: [Link]

- Anderson, C. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1102.

-

Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available from: [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

International Journal for Research in Applied Science & Engineering Technology. (2022). A Review on Pyrazole Chemistry. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijraset.com [ijraset.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. calpaclab.com [calpaclab.com]

- 9. PubChemLite - 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole (C6H6BrF3N2) [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - this compound-3-carboxylic acid (C6H4BrF3N2O2) [pubchemlite.lcsb.uni.lu]

- 11. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. books.rsc.org [books.rsc.org]

- 14. connectsci.au [connectsci.au]

- 15. rsc.org [rsc.org]

- 16. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methyl this compound-3-carboxylate [myskinrecipes.com]

A Technical Guide to 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth examination of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in modern chemical synthesis. The introduction of both a bromine atom and a trifluoroethyl group onto the pyrazole scaffold creates a versatile building block with unique electronic properties and multiple points for chemical modification. This document details the compound's physicochemical properties, outlines robust synthetic protocols, explores its chemical reactivity with a focus on transition-metal-catalyzed cross-coupling reactions, and discusses its applications as a key intermediate in the development of novel agrochemicals and pharmaceuticals. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the strategic utility of this compound in their synthetic programs.

Compound Identification and Physicochemical Properties

This compound is a strategically functionalized pyrazole derivative. The pyrazole core is a privileged scaffold in medicinal chemistry, and its substitution pattern dictates its utility.[1][2] The C4-bromo substituent serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation, while the N1-trifluoroethyl group significantly modulates the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug and agrochemical design.[3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1049730-37-1 | [Vendor Data] |

| Molecular Formula | C₅H₄BrF₃N₂ | [Vendor Data] |

| Molecular Weight | 229.00 g/mol | [Vendor Data] |

| Physical Form | Data not available; likely a liquid or low-melting solid at room temperature. | Inferred from analogs |

| Melting Point | Data not available in cited literature. | N/A |

| Boiling Point | Data not available in cited literature. | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | General chemical principles |

Synthesis and Manufacturing

The synthesis of this compound is most efficiently achieved through the N-alkylation of 4-bromopyrazole. This approach leverages the commercial availability of the starting pyrazole and provides a direct, high-yielding route to the desired product. The causality behind this choice is twofold: 1) direct bromination of a pre-formed N-trifluoroethyl pyrazole could lead to regioselectivity issues, and 2) 4-bromopyrazole is an established and readily accessible starting material.[4][5]

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a representative procedure based on standard alkylation methods for nitrogen heterocycles.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromopyrazole (1.0 eq.).

-

Solvent and Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN). Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., handle with extreme care).

-

Addition of Alkylating Agent: While stirring, slowly add the alkylating agent, 2,2,2-trifluoroethyl triflate or 2-iodo-1,1,1-trifluoroethane (1.1 eq.), to the suspension.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. If DMF is used, carefully pour the mixture into ice water and extract with a suitable organic solvent like ethyl acetate. If ACN is used, filter off the base and concentrate the filtrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from the orthogonal reactivity of its two key functional groups. The C4-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[6] This reactivity is fundamental to building molecular complexity.

The Suzuki-Miyaura coupling is a paradigmatic example of this transformation, wherein a palladium catalyst facilitates the reaction between the bromopyrazole and an organoboron species (e.g., a boronic acid or ester).[7] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction.

-

Reagent Preparation: In a microwave vial or Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq.).[9]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand (e.g., XPhos).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol. Degas the resulting mixture by bubbling with an inert gas for 10-15 minutes.

-

Reaction: Seal the vessel and heat the reaction mixture to the target temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or a microwave reactor for accelerated reaction times.[9]

-

Monitoring: Monitor the disappearance of the starting material by LC-MS or TLC.

-

Workup: After completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the resulting crude material via flash column chromatography to isolate the desired 4-aryl-1-(2,2,2-trifluoroethyl)-1H-pyrazole product.

Applications in Research and Development

The unique combination of a reactive bromine handle and a metabolically robust trifluoroethyl group makes this pyrazole derivative a valuable intermediate in several areas.

-

Agrochemicals: The compound serves as a key building block for developing novel herbicides, fungicides, and insecticides.[10] The pyrazole scaffold is a common feature in many commercial pesticides, and the trifluoroethyl group can enhance the biological activity and penetration of the final active ingredient.

-

Pharmaceuticals: In drug discovery, fluorinated pyrazoles are of immense interest for creating new therapeutic agents.[3] This intermediate is used in the synthesis of molecules targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][6] The trifluoroethyl moiety often improves pharmacokinetic properties such as metabolic stability and membrane permeability, which are critical for developing effective drug candidates.[11] The C4-position, functionalized via cross-coupling, allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents that can interact with biological targets.

Safety, Handling, and Storage

As a brominated organic compound, this compound requires careful handling to minimize exposure. While specific toxicity data for this compound is not available, general precautions for related brominated heterocycles should be strictly followed.

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Rationale and References |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | To prevent skin and eye contact. Brominated organic compounds can cause skin and eye irritation.[5] General laboratory practice.[12] |

| Engineering Controls | Handle exclusively in a well-ventilated chemical fume hood. | To prevent inhalation of potentially harmful vapors or aerosols.[12][13] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. | Bromine and its organic derivatives can be corrosive and toxic upon inhalation or skin contact.[14][15] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. | To mitigate damage from potential eye irritation or burns.[14] |

| First Aid (Skin) | Remove contaminated clothing and wash affected skin with soap and plenty of water. Seek medical advice if irritation persists. | To remove the chemical and prevent prolonged skin irritation.[15] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. | To ensure compound stability and prevent reaction with incompatible materials.[16] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. | To ensure environmental safety and regulatory compliance.[13] |

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the strategic placement of its functional groups. Its accessible synthesis and, most importantly, its capacity for selective functionalization via transition-metal-catalyzed cross-coupling make it an enabling tool for constructing complex molecules. For scientists in the pharmaceutical and agrochemical industries, this compound offers a reliable and versatile platform for the rapid generation of novel chemical entities with potentially enhanced biological and pharmacokinetic profiles.

References

-

1...

Sources

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. Methyl this compound-3-carboxylate [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. carlroth.com [carlroth.com]

- 14. lobachemie.com [lobachemie.com]

- 15. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 16. 19968-17-3 CAS MSDS (4-BROMO-3-TRIFLUOROMETHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Trifluoromethylated Pyrazole Scaffold: A Keystone in Modern Medicinal and Agrochemical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole nucleus has given rise to a class of compounds with remarkable pharmacological and agrochemical profiles. This guide provides a comprehensive scientific overview of trifluoromethylated pyrazole compounds, delving into their synthesis, physicochemical properties, diverse biological activities, and structure-activity relationships (SAR). By explaining the fundamental principles and causal relationships behind their efficacy, this document serves as a vital resource for professionals engaged in the discovery and development of novel chemical entities. We will explore key synthetic methodologies, including classical cyclocondensation and modern cycloaddition reactions, and examine how the unique electronic properties of the CF3 group enhance molecular stability, target affinity, and overall bioactivity, leading to potent agents in oncology, inflammation, and crop protection.

Introduction: A Strategic Union of Pharmacophores

The convergence of two powerful structural motifs—the pyrazole ring and the trifluoromethyl group—has created a "privileged scaffold" in chemical research.[1][2] This combination is not coincidental but a deliberate strategy to harness the synergistic benefits of each component.

The Pyrazole Nucleus: A Versatile Heterocyclic Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[3] Its planar, electron-rich structure facilitates specific binding interactions with biological targets and offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's properties.[4][5] Pyrazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects.[3][4] Notably, the pyrazole scaffold is a key feature in several blockbuster drugs, such as the COX-2 inhibitor Celecoxib.[6][7]

The Trifluoromethyl Group: Enhancing Drug-like Properties

The trifluoromethyl (CF3) group is one of the most impactful substituents in modern drug design.[8][9] Its introduction into a molecule confers several advantageous properties:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF3 group resistant to oxidative metabolism, thereby increasing the compound's half-life.[8][10]

-

Increased Lipophilicity: The CF3 group significantly enhances a molecule's lipophilicity (LogP), which can improve its ability to cross cell membranes and reach its biological target.[5][9]

-

Enhanced Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can alter the acidity of nearby protons and modulate the electronic landscape of the molecule, leading to stronger and more specific interactions with target proteins.[9][11]

Synergy and Significance

The combination of the pyrazole's versatile biological scaffold with the property-enhancing effects of the trifluoromethyl group has yielded compounds of significant interest in both pharmaceutical and agrochemical development.[2][5] Trifluoromethylated pyrazoles are central to the design of next-generation herbicides, insecticides, and fungicides due to their heightened potency and stability.[5][12] In medicine, this scaffold is a focal point for developing novel treatments for inflammation, cancer, and infectious diseases.[6][13][14]

Synthetic Strategies for Trifluoromethylated Pyrazoles

The construction of the trifluoromethylated pyrazole ring can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyl Compounds

The most traditional and widely used method is the cyclocondensation of a hydrazine derivative with a trifluoromethyl-containing 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-arylbutan-1,3-dione.[15][16] This reaction, a variation of the Knorr pyrazole synthesis, is straightforward and often proceeds with high yields.[15]

Causality: The reaction is driven by the nucleophilic attack of the hydrazine nitrogens on the two electrophilic carbonyl carbons of the diketone. The presence of the electron-withdrawing CF3 group can influence the regioselectivity of the initial attack, which is a critical consideration when using substituted hydrazines. The reaction typically proceeds in a protic solvent like ethanol, often with acid catalysis to activate the carbonyl groups.[16]

[3+2] Cycloaddition Reactions

A more modern and highly versatile approach involves the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of a trifluoromethylated 1,3-dipole with a suitable dipolarophile (e.g., an alkene or alkyne).[1][2][17] A common strategy employs in-situ generated trifluoroacetonitrile imines reacting with enones, which has been shown to be fully regio- and diastereoselective.[1][2]

Causality: This method offers excellent control over regiochemistry, which can be a challenge in classical condensation methods.[1] The regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile. The use of electron-rich dipolarophiles, for instance, ensures complete regioselectivity.[1] This powerful technique allows for the synthesis of polysubstituted trifluoromethylpyrazoles that may be difficult to access otherwise.[2]

Detailed Experimental Protocol: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole via Cyclocondensation

This protocol is a representative example for synthesizing a core trifluoromethylated pyrazole structure.

Objective: To synthesize 1-(4-methylphenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Reagents:

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)

-

(4-Methylphenyl)hydrazine hydrochloride (1.1 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (e.g., 2.16 g, 10 mmol).

-

Solvent Addition: Add ethanol (50 mL) and stir until the diketone is fully dissolved.

-

Reagent Addition: Add (4-methylphenyl)hydrazine hydrochloride (e.g., 1.75 g, 11 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).

-

Reaction Conditions: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum.

-

Extraction: Add distilled water (50 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole.

Biological Activities and Therapeutic Applications

The trifluoromethylated pyrazole scaffold is a privileged structure found in a multitude of bioactive compounds across various therapeutic and agrochemical fields.[1][2]

Anti-inflammatory Agents: COX-2 Inhibition

Many trifluoromethyl-pyrazole derivatives have been designed and synthesized as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4][18] The well-known anti-inflammatory drug Celecoxib, while not containing a trifluoromethyl group itself, has inspired the development of trifluoromethylated analogs.[6] The CF3 group often enhances binding within the hydrophobic channel of the COX-2 active site.[11]

-

Mechanism Insight: The trifluoromethyl group can insert deep into a hydrophobic side pocket of the COX-2 enzyme, forming favorable interactions that contribute to both potency and selectivity over the COX-1 isoform, which is crucial for reducing gastrointestinal side effects.[4][11]

Anticancer Agents

This class of compounds has shown significant promise in oncology.[6][19] Hybrid molecules combining the trifluoromethyl-pyrazole motif with structural features of other known anticancer agents, like Combretastatin A-4, have been developed as potent tubulin polymerization inhibitors.[6][19] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.[6] Certain derivatives have also demonstrated efficacy against multidrug-resistant cancer cell lines.[6]

Agrochemicals

In agriculture, trifluoromethylated pyrazoles are instrumental in creating next-generation crop protection agents.[5]

-

Insecticides: Fipronil is a broad-spectrum insecticide that functions by blocking GABA-gated chloride channels in insects, leading to lethal hyperexcitation of the central nervous system.[20]

-

Fungicides and Herbicides: The stability and bioactivity imparted by the CF3-pyrazole core make it an ideal building block for developing potent and long-lasting fungicides and herbicides, allowing for lower application rates and potentially reduced environmental impact.[5]

Other Applications

Derivatives have also been investigated for a wide range of other therapeutic uses, including as:

-

Antibacterial agents , with potent activity against Gram-positive bacteria like MRSA.[14][21]

-

Antifungal agents .[13]

-

Inhibitors of various kinases and proteases .[14]

Data Summary: Bioactivity of Representative Trifluoromethylated Pyrazole Derivatives

| Compound Class | Target/Activity | Representative IC50 / Activity | Reference(s) |

| Pyrazole-Carboxamides | COX-1 Inhibition | Compound 3b: IC50 = 0.46 µM | [4][18] |

| Pyrazole-Carboxamides | COX-2 Inhibition | Compound 3g: IC50 = 2.65 µM (Selectivity Ratio: 1.68) | [4][18] |

| Combretastatin Hybrids | Anticancer (MCF-7 cells) | Analog 23: Potent cytotoxicity, tubulin polymerization inhibition | [6][19] |

| Phenyl-Substituted Pyrazoles | Antibacterial (Gram-positive) | MIC values as low as 0.25 µg/mL | [14][21] |

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of trifluoromethylated pyrazoles is highly dependent on the substitution pattern around the core scaffold. Understanding these relationships is critical for rational drug design.

The Role of the CF3 Group in Target Binding

The trifluoromethyl group's influence extends beyond improving pharmacokinetic properties. Its strong electron-withdrawing nature and steric bulk are key to its role in molecular recognition.

-

Hydrophobic Interactions: The lipophilic CF3 group often occupies hydrophobic pockets within a protein's active site, anchoring the ligand and increasing binding affinity.[4]

-

Hydrogen Bonding: While not a classical hydrogen bond donor or acceptor itself, the CF3 group can influence the acidity of adjacent N-H protons on the pyrazole ring, making them better hydrogen bond donors. It can also participate in non-classical C-F···H-X interactions.

-

Conformational Control: The steric bulk of the CF3 group can lock the molecule into a specific, bioactive conformation, reducing the entropic penalty of binding.

Visualization of Key Synthetic and Mechanistic Concepts

Caption: General workflow for pyrazole synthesis via cyclocondensation.

Caption: Causal relationships of the CF3 group's effects.

Future Perspectives and Challenges

The field of trifluoromethylated pyrazoles continues to evolve. Future research will likely focus on several key areas:

-

Novel Synthetic Methods: Developing more efficient, scalable, and environmentally friendly synthetic routes, including novel catalytic and one-pot procedures, is an ongoing priority.[2][15]

-

New Biological Targets: Exploring the activity of this scaffold against new and emerging therapeutic targets will open up new avenues for drug discovery.

-

Overcoming Resistance: In both oncology and agrochemistry, designing next-generation compounds that can overcome existing resistance mechanisms is a critical challenge.

-

Fine-tuning Pharmacokinetics: While the CF3 group generally improves properties, it can sometimes lead to excessive lipophilicity or bioaccumulation. Future work will focus on balancing these properties for optimal drug-like characteristics.

Conclusion

Trifluoromethylated pyrazole compounds represent a highly successful and enduring scaffold in chemical science. The strategic fusion of the pyrazole ring's inherent biological versatility with the potent physicochemical enhancements of the trifluoromethyl group has yielded a plethora of high-value molecules. From life-saving cancer therapies and anti-inflammatory drugs to essential crop protection agents, the impact of this chemical class is undeniable. A deep understanding of the synthetic methodologies, structure-activity relationships, and mechanistic principles outlined in this guide is essential for scientists aiming to innovate and contribute to this dynamic and impactful field.

References

- M. Jarocha, et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)

- M. Jarocha, et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.

- Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry (RSC Publishing).

- 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry. Benchchem.

- Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)

- A. Hura, et al. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega.

- Recent Advances in the Development of Pyrazole Deriv

- Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry (RSC Publishing).

- A. Kumar, et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

- A. Chahboun, et al. (2023).

- Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles.

- M. Hawash, et al. (2025).

- B. Rudz, et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.

- Physical properties of trifluoromethyl-substituted pyrazoles. Benchchem.

- M. Hawash, et al. (2025).

- S. Kumar, et al. Current status of pyrazole and its biological activities. PMC.

- A. Chahboun, et al.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- T. Al-Tel, et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central.

- Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Organic Letters.

- 3,5-Bis(trifluoromethyl)

- Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents.

- The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. Unknown Source.

- Some biologically active trifluoromethylated pyrazoles.

- Structure activity relationship (SAR).

- F. Al-Blewi, et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - PubMed Central.

- A. Abdel-Aziz, et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. JOCPR.

- Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. PubMed Central.

- Selected Pharmaceutical and Agrochemical Molecules Containing N¹‐aryl 3‐di/trifluoromethyl Pyrazole Scaffolds.

- S. Zhou, et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI.

- Selected pharmaceuticals and agrochemicals containing Trifluoromethylpyrazole cores.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing).

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu

- Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Synthesis of Novel 1,4-Disubstituted Pyrazoles: A Strategic Guide to Regiocontrol and Application

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of blockbuster drugs like Celecoxib, Sildenafil, and Ruxolitinib.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a high-priority target in drug discovery.[3][4][5] Among its many isomeric forms, the 1,4-disubstituted pattern presents a distinct synthetic challenge, yet offers significant opportunities for developing novel therapeutics. Traditional synthetic routes often yield mixtures of regioisomers, complicating purification and hindering efficient lead optimization.[6] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of modern, regioselective strategies for the synthesis of 1,4-disubstituted pyrazoles, moving beyond classical methods to focus on robust, high-yield, and scalable protocols. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into troubleshooting and characterization.

The Strategic Imperative for 1,4-Disubstituted Pyrazoles

The substitution pattern on the pyrazole ring dictates its three-dimensional conformation, hydrogen bonding capability, and overall physicochemical properties, which in turn govern its pharmacological activity. The 1,4-disubstituted scaffold is of particular interest as it allows for precise vectoral orientation of key pharmacophoric groups, enabling tailored interactions with biological targets such as kinases, GPCRs, and enzymes.

The primary challenge in pyrazole synthesis is controlling regioselectivity. The classical Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8][9][10][11] While foundational, this method often produces a mixture of 1,3- and 1,5-disubstituted pyrazoles when using unsymmetrical dicarbonyls and substituted hydrazines, as both carbonyls are susceptible to initial nucleophilic attack.[12][13][14] This lack of regiocontrol necessitates tedious chromatographic separation, reducing overall yield and increasing development costs—a significant bottleneck in a drug discovery setting.

To overcome this, modern synthetic chemistry has pivoted towards strategies that offer absolute or near-absolute control over the final substitution pattern.

Logical Framework for Synthetic Route Selection

The decision-making process for synthesizing a target 1,4-disubstituted pyrazole involves several key considerations. The following workflow illustrates a logical path from initial concept to a fully characterized compound.

Modern Methodologies for Regiocontrolled Synthesis

To reliably access the 1,4-disubstituted scaffold, chemists have developed several powerful methods that circumvent the limitations of the Knorr synthesis.

[3+2] Dipolar Cycloadditions: The Gold Standard for Regiocontrol

The most authoritative and versatile approach is the [3+2] dipolar cycloaddition, where a three-atom dipole reacts with a two-atom dipolarophile. For 1,4-pyrazoles, the key is using an alkyne as the dipolarophile.

Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): This method stands out for its exceptional regioselectivity and operational simplicity.[15][16][17] Sydnones, which are stable mesoionic aromatic compounds, serve as 1,3-dipole precursors. In the presence of a copper(I) catalyst, they react with terminal alkynes to exclusively yield 1,4-disubstituted pyrazoles.[17] The reaction proceeds through a copper acetylide intermediate, which dictates the regiochemical outcome. This approach is highly reliable and tolerates a wide range of functional groups on both the sydnone and the alkyne, making it ideal for generating diverse compound libraries.[15]

Other Notable [3+2] Cycloadditions:

-

Tosylhydrazone and Nitroalkene Cycloaddition: This method provides access to 3,4-diaryl-1H-pyrazoles, which can be further functionalized at the N1 position. The regioselectivity is confirmed through 2D-NMR techniques.[18]

-

Nitrilimine-Alkene Cycloaddition: Using enaminones as dipolarophiles and in situ generated nitrilimines as dipoles, this reaction can produce fully substituted pyrazoles with high regioselectivity.[19]

Transition Metal-Catalyzed Hydrogen Transfer

An innovative strategy involves the use of 1,3-diols as precursors, which are often more stable and easier to handle than their 1,3-dicarbonyl counterparts.[20] A ruthenium catalyst facilitates a hydrogen transfer reaction, oxidizing the diol in situ to the corresponding dicarbonyl, which is immediately trapped by the hydrazine.[20] This method is particularly effective for accessing 4-alkyl pyrazoles, which are challenging to synthesize via other routes, and provides excellent regioselectivity for unsymmetrical pyrazoles.[20]

Multi-Component Reactions (MCRs)

MCRs offer high atom economy by combining three or more starting materials in a single pot. While powerful, achieving specific 1,4-disubstitution requires careful design of the reaction components and conditions.[21] For example, specific MCRs have been developed that yield pyranopyrazoles or other complex fused systems, demonstrating the scaffold-building potential of this approach.[10]

| Synthetic Strategy | Precursors | Regioselectivity for 1,4-Isomer | Advantages | Limitations | Key References |

| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | Poor to Moderate | Readily available starting materials. | Often yields regioisomeric mixtures. | [7],[8],[9],[10] |

| Cu-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) | Sydnone + Terminal Alkyne | Excellent | High regioselectivity, broad substrate scope, mild conditions. | Requires synthesis of sydnone precursor. | [15],[16],[17] |

| Ru-Catalyzed Hydrogen Transfer | 1,3-Diol + Hydrazine | Excellent | Uses stable diol precursors, great for 4-alkyl pyrazoles. | Requires metal catalyst, specific ligand may be needed. | [20] |

| Tosylhydrazone/Nitroalkene Cycloaddition | Tosylhydrazone + Nitroalkene | Excellent (for 3,4-diaryl) | Mild conditions, readily available starting materials. | Primarily yields 3,4-disubstituted products for subsequent N-alkylation. | [18] |

| Multi-Component Reactions (MCRs) | Various (e.g., Aldehyde, Malononitrile, Hydrazine) | Varies by Reaction Design | High atom economy, operational simplicity. | Can be difficult to control regioselectivity for simple 1,4-pyrazoles. | [10],[21] |

Field-Proven Experimental Protocol: Synthesis of a 1,4-Disubstituted Pyrazole via CuSAC

This section provides a self-validating protocol for the synthesis of 1,4-diphenyl-1H-pyrazole , a representative example of the CuSAC reaction. The causality for each step is explained to ensure reproducibility and understanding.

Mechanistic Rationale

The CuSAC reaction's high regioselectivity is mechanistically driven. The copper(I) catalyst first reacts with the terminal alkyne to form a copper acetylide. The sydnone then undergoes cycloaddition with this activated species. The sterics and electronics of this concerted or stepwise process strongly favor the formation of the 1,4-disubstituted regioisomer.

Step-by-Step Synthesis Protocol

Objective: To synthesize 1,4-diphenyl-1H-pyrazole from N-phenylsydnone and phenylacetylene.

Reagents & Materials:

-

N-Phenylsydnone (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

Triethylamine (TEA) (2.0 equiv)

-

Toluene, anhydrous (solvent)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser)

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add N-phenylsydnone (e.g., 1.62 g, 10 mmol) and Copper(I) Iodide (190 mg, 1 mmol).

-

Rationale: Using a Schlenk flask and dry glassware under an inert atmosphere prevents moisture from interfering with the catalytic cycle and ensures the copper catalyst remains in its active Cu(I) state.

-

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (50 mL) via syringe, followed by triethylamine (2.8 mL, 20 mmol) and phenylacetylene (1.3 mL, 12 mmol).

-

Rationale: Toluene is a common high-boiling, non-protic solvent suitable for this reaction. Triethylamine acts as a base to facilitate the formation of the copper acetylide and neutralize any acidic byproducts. A slight excess of the alkyne ensures complete consumption of the sydnone.

-

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy. TLC is crucial for determining reaction completion, typically by observing the disappearance of the sydnone spot. A suitable mobile phase is 3:1 Hexane:Ethyl Acetate.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter it through a pad of Celite to remove the copper catalyst.

-

Rationale: Celite filtration is a fast and effective method to remove heterogeneous catalysts and fine precipitates before liquid-liquid extraction.

-

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (2 x 50 mL) and brine (1 x 50 mL).

-

Rationale: The ammonium chloride wash helps to remove any residual copper salts. The brine wash removes excess water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing all water is critical before solvent evaporation to prevent product hydrolysis and obtain a clean crude product.

-

Purification & Characterization

Purification Protocol: The resulting crude solid should be purified by flash column chromatography on silica gel.[22]

-

Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexane is typically effective.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

Final Step: Evaporate the solvent from the combined pure fractions to yield the product as a white or off-white solid.

Expected Characterization Data: The identity and purity of the final compound must be validated by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons and the pyrazole C-H proton. For 1,4-diphenyl-1H-pyrazole, key signals would include a singlet for the pyrazole C5-H around δ 7.9 ppm, and multiplets for the phenyl groups between δ 7.3-7.8 ppm.[15]

-

¹³C NMR (101 MHz, CDCl₃): Expect distinct signals for the pyrazole ring carbons and the phenyl carbons. For the target compound, characteristic signals would appear around δ 149 ppm (C3), 122 ppm (C4), and 132 ppm (C5).[15]

-

Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For C₁₅H₁₂N₂, the calculated [M+H]⁺ is 221.1073.[15]

This comprehensive validation system ensures the trustworthiness of the synthesized material, confirming that the desired 1,4-disubstituted regioisomer has been obtained with high purity.

Conclusion and Future Outlook

The exploratory synthesis of 1,4-disubstituted pyrazoles has matured significantly, moving from classical methods plagued by poor regioselectivity to modern, robust strategies that offer precise molecular control. [3+2] cycloadditions, particularly the CuSAC reaction, and innovative transition-metal-catalyzed approaches now provide reliable access to this valuable chemical space.[15][17][20] For researchers in drug discovery, mastering these techniques is paramount for the efficient construction of novel compound libraries and the rapid optimization of lead candidates.

Future advancements will likely focus on further greening these processes, developing catalytic enantioselective methods for chiral pyrazoles, and expanding the scope of multi-component reactions to deliver even greater molecular complexity in a single step. As our understanding of the pyrazole scaffold's role in pharmacology deepens, the demand for precise and versatile synthetic tools will only continue to grow.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent applications of pyrazole and its substituted analogs | Semantic Scholar [semanticscholar.org]

- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. name-reaction.com [name-reaction.com]

- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. jk-sci.com [jk-sci.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]